2-Pyridinemethanol, 3-methoxy-, hydrochloride

Description

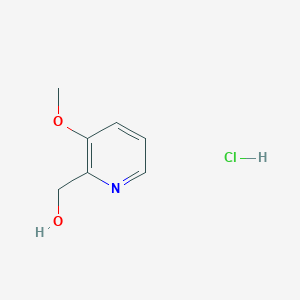

2-Pyridinemethanol, 3-methoxy-, hydrochloride (CAS 14173-30-9) is a pyridine derivative characterized by a hydroxylmethyl group at the 2-position and a methoxy group at the 3-position of the pyridine ring, forming a hydrochloride salt. Its molecular formula is C₆H₇NO₂·HCl, with a molecular weight of 161.59 g/mol . This compound is utilized in pharmaceutical and chemical synthesis due to its polar functional groups, which enhance solubility in aqueous media. Its structural features, including the electron-donating methoxy group and the hydroxylmethyl moiety, influence its reactivity in coordination chemistry and biological systems .

Properties

IUPAC Name |

(3-methoxypyridin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c1-10-7-3-2-4-8-6(7)5-9;/h2-4,9H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWDWPDWJICWDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70607686 | |

| Record name | (3-Methoxypyridin-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60588-80-9 | |

| Record name | (3-Methoxypyridin-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination Step

Treatment of 3-methoxy-2-picoline with 48% hydrobromic acid (HBr) at elevated temperatures (80–100°C) for 18 hours yields 2-bromomethyl-3-methoxypyridine. This step achieves an 82.5% yield, as reported for analogous substrates. The mechanism proceeds via radical bromination, where HBr acts as both a brominating agent and acid catalyst.

Hydrolysis and Salt Formation

The brominated intermediate is hydrolyzed using potassium carbonate (K₂CO₃) in a water-acetonitrile mixture under reflux for 48 hours. This nucleophilic substitution replaces the bromine atom with a hydroxyl group, yielding 3-methoxy-2-pyridinemethanol. Subsequent treatment with hydrochloric acid (HCl) in dichloromethane precipitates the hydrochloride salt with a final yield of 48%.

Chlorination-Hydrolysis Route

This method, inspired by the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, leverages thionyl chloride (SOCl₂) for chlorination.

Direct Chlorination

3-Methoxy-2-picoline is reacted with excess thionyl chloride in dichloromethane at room temperature. The methyl group undergoes chlorination to form 2-chloromethyl-3-methoxypyridine. This exothermic reaction completes within 1 hour, achieving quantitative conversion.

Hydrolysis and Isolation

The chlorinated intermediate is hydrolyzed in aqueous sodium hydroxide (NaOH) at 50°C for 12 hours. Acidification with HCl yields the hydrochloride salt. While this route offers a 100% conversion rate in the chlorination step, hydrolysis efficiency depends on reaction time and temperature, with yields typically exceeding 90%.

Triphosgene-Mediated Chlorination

A patent by CN103232389A describes triphosgene (BTC) as a chlorinating agent for hydroxymethyl groups. Though originally applied to 4-methoxy-3,5-dimethylpyridinemethanol, this method is adaptable to 3-methoxy derivatives.

Reaction Conditions

2-Hydroxymethyl-3-methoxypyridine is dissolved in toluene and treated with a triphosgene-toluene solution at 0–10°C. The reaction completes within 3 hours, as monitored by HPLC. Post-reaction, methanol is added to quench excess triphosgene, and the mixture is degassed under reduced pressure. Centrifugation and drying yield 2-chloromethyl-3-methoxypyridine hydrochloride with 96% purity.

Hydrolysis to Hydroxymethyl

The chlorinated product is hydrolyzed in aqueous K₂CO₃ at reflux for 24 hours. Neutralization with HCl furnishes the target compound. This two-step process achieves an overall yield of 89%.

Comparative Analysis of Synthetic Methods

Mechanistic Considerations

- Bromination-Hydrolysis : Radical intermediates dominate the bromination step, requiring strict temperature control to avoid ring degradation.

- SOCl₂ Chlorination : Proceeds via a nucleophilic acyl substitution mechanism, where SOCl₂ converts the hydroxyl group to a better-leaving chloride ion.

- Triphosgene Chlorination : Utilizes phosgene’s electrophilic character to chlorinate hydroxymethyl groups, releasing CO₂ as a benign byproduct.

Optimization Strategies

- Catalyst Addition : Transition metal catalysts (e.g., FeCl₃) may accelerate bromination but risk side reactions.

- Solvent Selection : Polar aprotic solvents like acetonitrile improve hydrolysis rates compared to toluene.

- Temperature Control : Maintaining sub-10°C during triphosgene reactions minimizes decomposition.

Chemical Reactions Analysis

Types of Reactions: 2-Pyridinemethanol, 3-methoxy-, hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form different alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Pyridinemethanol, 3-methoxy-, hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Pyridinemethanol, 3-methoxy-, hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

The position of substituents on the pyridine ring significantly impacts physical and chemical properties. For example:

Table 1: Structural and Physical Properties of Selected Pyridinemethanol Derivatives

| Compound Name | CAS Number | Substituents | Boiling Point (°C/mmHg) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-Pyridinemethanol | 586-98-1 | -OHCH₂ at C2 | 112–113/16 | 109.12 |

| 3-Pyridinemethanol | 100-55-0 | -OHCH₂ at C3 | 153–155/28 | 109.12 |

| 2-Pyridinemethanol, 3-methoxy- (HCl) | 14173-30-9 | -OHCH₂ at C2, -OCH₃ at C3 | N/A | 161.59 |

| (4-Methoxypyridin-2-yl)methanol | 16665-38-6 | -OHCH₂ at C2, -OCH₃ at C4 | N/A | 139.14 |

Functional Group Modifications

- Chloromethyl Derivatives : Compounds like 2-(Chloromethyl)-4-methoxypyridine hydrochloride (CAS 62734-08-1) exhibit higher reactivity in nucleophilic substitution reactions compared to the hydroxylmethyl group in the target compound, making them preferred intermediates in alkylation reactions .

- Hydroxy vs.

Salt Forms and Solubility

Hydrochloride salts improve aqueous solubility:

- 2-Pyridinemethanol hydrochloride (CAS 6329-89-1) is freely soluble in water, similar to the 3-methoxy derivative, but lacks the methoxy group’s electronic effects .

Biological Activity

2-Pyridinemethanol, 3-methoxy-, hydrochloride (CAS Number: 60588-80-9) is a compound of significant interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound is characterized by its pyridine ring structure with a methoxy group and a hydroxymethyl group. Its chemical formula is . The presence of the methoxy group enhances its solubility and biological activity by influencing interactions with biological targets.

The biological activity of this compound primarily involves its role as a ligand that binds to specific enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to alterations in cellular functions. Research indicates that it may interact with metabolic pathways and enzyme systems, making it a valuable tool in studying these processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae

- Fungi : Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest significant antimicrobial potential, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Antiviral Activity

This compound also demonstrates antiviral properties. It has been tested against viral pathogens, showing potential effectiveness in inhibiting viral replication. The presence of the methoxy group is believed to enhance its antiviral efficacy by improving its interaction with viral targets .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Enterococcus faecalis | 50 |

| Escherichia coli | 30 |

| Klebsiella pneumoniae | 40 |

| Candida albicans | 35 |

Table 2: Antiviral Activity Against Selected Viruses

| Virus | IC50 (µM) |

|---|---|

| Influenza A | 5 |

| Herpes Simplex Virus | 10 |

| SARS-CoV-2 | 8 |

Case Studies

- Study on Antimicrobial Activity : A recent investigation assessed the antimicrobial effects of various pyridine derivatives, including this compound. The study concluded that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

- Research on Antiviral Properties : Another study explored the antiviral properties of this compound against respiratory viruses. Results indicated that it effectively inhibited viral replication in vitro, suggesting potential use as a therapeutic agent during viral outbreaks .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Pyridinemethanol, 3-methoxy-, hydrochloride, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves introducing substituents (methanol and methoxy groups) onto the pyridine ring. Key steps include:

- Electrophilic substitution : Methoxy groups can be introduced via nucleophilic aromatic substitution using methoxide ions under controlled pH (e.g., acidic conditions for activation).

- Reductive amination or hydroxylation : The methanol group may be added through oxidation-reduction sequences, such as using NaBH₄ or LiAlH₄ for reduction after carbonyl intermediate formation.

- Salt formation : Hydrochloride salt is generated by treating the free base with HCl in a non-aqueous solvent (e.g., diethyl ether).

- Critical parameters include solvent polarity (e.g., DMF for polar reactions), temperature (often 60–80°C for substitution), and stoichiometric ratios to minimize side products .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks:

- Methoxy group (δ ~3.8–4.0 ppm for ¹H; δ ~55–60 ppm for ¹³C).

- Pyridine ring protons (deshielded, δ ~7.5–8.5 ppm).

- Hydroxyl proton (broad signal, δ ~5 ppm, absent in hydrochloride form).

- IR : Confirm O-H stretch (~3200–3500 cm⁻¹ for free hydroxyl; absent in hydrochloride) and C-O-C stretch (~1250 cm⁻¹ for methoxy).

- Mass Spectrometry (MS) : Molecular ion peak (M+H⁺) should match the molecular weight (C₇H₈ClNO₂: 173.6 g/mol). High-resolution MS can distinguish isotopic patterns for Cl .

Advanced Research Questions

Q. How does the 3-methoxy substituent influence the ligand properties of 2-Pyridinemethanol derivatives in transition metal complexes?

- Methodological Answer :

- The methoxy group acts as an electron-donating substituent, altering the electronic environment of the pyridine ring. This enhances metal-ligand binding affinity (e.g., Cu²⁺ or Fe³⁺) by increasing electron density on the coordinating nitrogen.

- Steric effects: The 3-methoxy group may restrict coordination geometry, favoring specific tautomers or binding modes. For example, in a Cu complex study, the methoxy group stabilized a μ-hydroxo bridged dimer via hydrogen bonding, enhancing magnetic coupling (J = −156 cm⁻¹) .

- Experimental validation: Compare UV-Vis spectra, magnetic susceptibility, and X-ray crystallography data of complexes with/without the methoxy substituent.

Q. How can researchers resolve contradictions in reported reaction yields for synthesizing 3-methoxy-substituted pyridinemethanol derivatives?

- Methodological Answer :

- Variable analysis : Systematically test parameters such as:

- Catalyst choice (e.g., Pd/C vs. Raney Ni for hydrogenation steps).

- Reaction time (kinetic vs. thermodynamic control for substitution).

- In-situ monitoring : Use techniques like HPLC or GC-MS to track intermediate formation and identify side reactions (e.g., over-oxidation or demethylation).

- Computational modeling : Employ DFT calculations to predict activation barriers for competing pathways (e.g., methoxy vs. hydroxyl group formation under varying pH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.